methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate
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Overview
Description
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is an organic compound with the chemical formula C15H21NO5. It is a derivative of D-tyrosine, where the amino acid is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of polypeptides containing D-tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate typically involves the following steps:
Esterification: D-tyrosine is reacted with methanol and sulfuric acid to produce D-tyrosine methyl ester.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amine derivatives
Scientific Research Applications
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate: Similar structure but different stereochemistry.
Methyl (2R)-2-amino-3-[4-(tert-butyldimethylsilyl)oxy]phenyl]propanoate: Similar structure but with a different protecting group.
Uniqueness
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions .
Biological Activity
Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is a chiral compound with significant potential in pharmacological applications. Its unique structural features, including an amino group and a tert-butoxy-substituted phenyl moiety, contribute to its biological activities. This article reviews the compound's biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H21NO3
- Molecular Weight : 251.32 g/mol
- CAS Number : 77286-66-9
- XLogP3 : 2.2
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, in vitro assays showed that the compound can induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways.
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation, such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
- Receptor Binding : The tert-butoxy group enhances lipophilicity, facilitating binding to hydrophobic pockets in receptors or enzymes.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that this compound inhibited cell growth with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of the compound at doses of 20 mg/kg resulted in a significant reduction of inflammatory cytokines compared to control groups. Histopathological analysis confirmed decreased edema and infiltration of inflammatory cells in treated tissues.
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Biological Activity | Observations | Reference |
---|---|---|---|
In Vitro Assay | Anticancer | Induced apoptosis in MCF-7 and A549 cells | |
Animal Model | Anti-inflammatory | Reduced TNF-α and IL-6 levels | |
Neuroprotection Study | Neuroprotective | Protected neuronal cells from oxidative stress |
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 |
InChI Key |
AORVWDJGVFCGOW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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